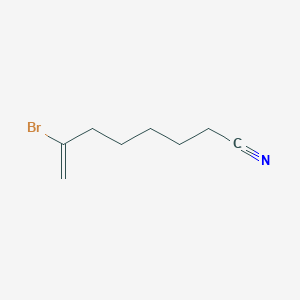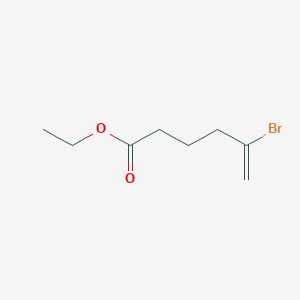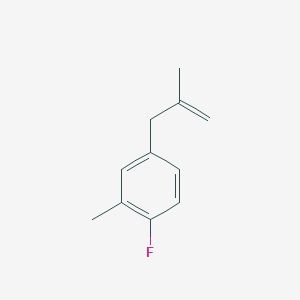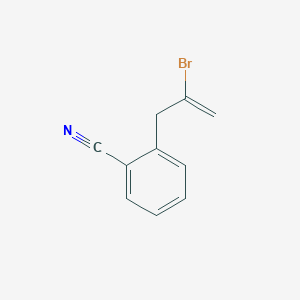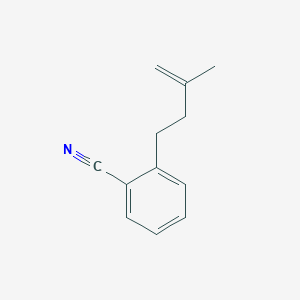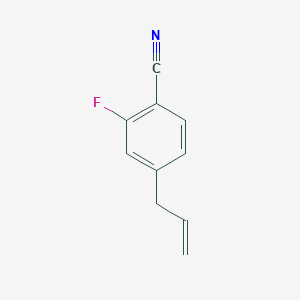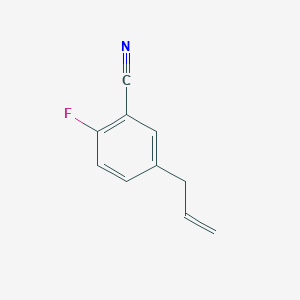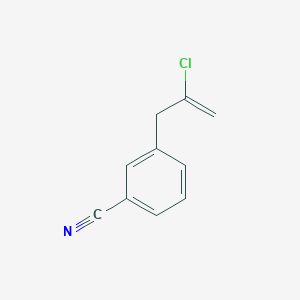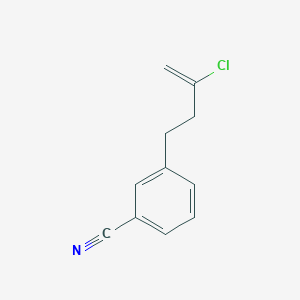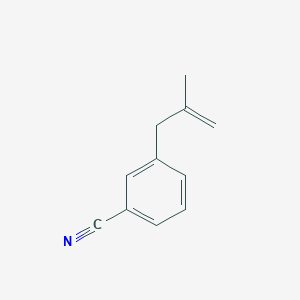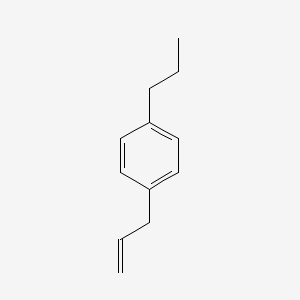
3-(4-n-Propylphenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylacetylene is an alkyne hydrocarbon containing a phenyl group. It exists as a colorless, viscous liquid .
Synthesis Analysis
Phenylacetylene can be prepared by elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia . Another method involves the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by removal of the trimethylsilyl group .Molecular Structure Analysis
The molecular structure of phenylacetylene consists of a phenyl group attached to an acetylene group .Chemical Reactions Analysis
Phenylacetylene is a prototypical terminal acetylene, undergoing many reactions expected of that functional group. It undergoes semi hydrogenation over Lindlar catalyst to give styrene. In the presence of base and copper (II) salts, it undergoes oxidative coupling to give diphenylbutadiyne .Physical And Chemical Properties Analysis
Phenylacetylene has a density of 0.93 g/cm³, a melting point of -45 °C, and a boiling point of 142 to 144 °C .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis :
- The crystal and molecular structures of a mesogenic monomer similar to 3-(4-n-Propylphenyl)-1-propene have been determined, providing insights into its crystalline state and molecular conformations (Gupta et al., 2002).
Cytotoxic Compounds from Plant Leaves :
- A study identified a new propene derivative from the leaves of Styrax annamensis, showing potent cytotoxicity against cancer cell lines (Tra et al., 2021).
Gas Phase Reactions :
- Research on ionized propyl phenyl ethers in the gas phase revealed pathways for the elimination of neutral propene, enhancing understanding of unimolecular dissociation processes (Traeger & Morton, 1996).
Catalysis in Organic Synthesis :
- Studies have shown the catalytic behavior of compounds in the synthesis of enol esters from alkynes and carboxylic acids, demonstrating the role of this compound in regioselective synthesis (Bianchini et al., 1990).
Molecular Structure and Interactions :
- Investigations into the molecular structure and interactions of derivatives of this compound have provided valuable data on intermolecular forces and stability in crystal packing (Suwunwong et al., 2009).
Redox Systems and Charge Transfer :
- Studies on π-Conjugated redox systems with Borane/Borataalkene end groups, involving derivatives of this compound, have shed light on the electronic structure and absorption properties of these compounds (Fiedler et al., 1996).
Metathesis and Homodimerization :
- Density functional theory calculations on the metathesis homodimerization of terminal olefins, including this compound, provide insights into the mechanism and selectivity of these reactions (Dang et al., 2012).
Annulation and Radical Cyclization :
- The [3+3] annulation via sequential electron and allylation reactions involving derivatives of this compound has been explored, contributing to the synthesis of new compounds (Ward & Kaller, 1991).
Pharmaceutical Intermediate Synthesis :
- Research on the synthesis of 4-Benzyloxy propiophenone, a pharmaceutical intermediate, highlights the utility of derivatives of this compound in drug production (Yadav & Sowbna, 2012).
Wirkmechanismus
Zukünftige Richtungen
The development of efficient and selective methods for the synthesis of molecules, which possess easy-to-modify boryl groups and conjugated chain, is of great importance . The presence of silyl, boryl, as well as other functions like halogen or alkoxy in their structures builds a new class of multifunctionalized enynes that might be modified in various chemical reactions .
Eigenschaften
IUPAC Name |
1-prop-2-enyl-4-propylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3,7-10H,1,4-6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLDHVPMBZNLRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641217 |
Source


|
| Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62826-25-9 |
Source


|
| Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


